molecular formula C24H30O6 B11543584 Decane-1,10-diyl bis(4-hydroxybenzoate)

Decane-1,10-diyl bis(4-hydroxybenzoate)

Cat. No.: B11543584
M. Wt: 414.5 g/mol
InChI Key: AAIYZNZVJSEINM-UHFFFAOYSA-N
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Description

10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE is an organic compound with the molecular formula C24H30O6. It is a diester formed from 4-hydroxybenzoic acid and decane-1,10-diol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE typically involves the esterification of 4-hydroxybenzoic acid with decane-1,10-diol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis in biological systems, releasing 4-hydroxybenzoic acid and decane-1,10-diol, which may exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-HYDROXYBENZOYLOXY)DECYL 4-HYDROXYBENZOATE is unique due to its diester structure, which imparts specific physical and chemical properties. This compound’s dual ester groups enhance its solubility in organic solvents and its potential for forming complex molecular structures .

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

10-(4-hydroxybenzoyl)oxydecyl 4-hydroxybenzoate

InChI

InChI=1S/C24H30O6/c25-21-13-9-19(10-14-21)23(27)29-17-7-5-3-1-2-4-6-8-18-30-24(28)20-11-15-22(26)16-12-20/h9-16,25-26H,1-8,17-18H2

InChI Key

AAIYZNZVJSEINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCCCCCCCOC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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